molecular formula C20H17FN2O2S B2968883 1-(4-fluorobenzyl)-N-(2-(methylthio)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 899740-95-5

1-(4-fluorobenzyl)-N-(2-(methylthio)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2968883
CAS RN: 899740-95-5
M. Wt: 368.43
InChI Key: QGYDGABYDSEDKS-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-N-(2-(methylthio)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H17FN2O2S and its molecular weight is 368.43. The purity is usually 95%.
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Scientific Research Applications

HIV Integrase Inhibitors

Compounds similar to the specified molecule have been studied for their potential as HIV integrase inhibitors. For instance, N-benzyl-5,6-dihydroxypyrimidine-4-carboxamides have shown potent inhibition of the HIV-integrase-catalyzed strand transfer process (Pace et al., 2007).

Met Kinase Inhibitors

Substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent and selective Met kinase inhibitors, with potential applications in treating tumors (Schroeder et al., 2009).

Antimicrobial Agents

Compounds with structures similar to the one have been explored for their antimicrobial properties. For example, fluoro-N-(4-methyl-5-(2-(4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)thiazol-2-yl)benzamides demonstrated antimicrobial activity against various bacterial and fungal strains (Desai et al., 2013).

Materials Science Applications

In the field of materials science, similar fluorobenzyl compounds have been used in the synthesis of novel aromatic polyamides, which are known for their solubility, thermal stability, and potential applications in various industries (Hsiao et al., 1999).

Analgesic Properties

Chemical modifications of pyrido[1,2-a]pyrimidine nucleus, which bears resemblance to the compound , have been studied for their potential analgesic properties. Specifically, the introduction of a fluorobenzyl group was investigated for optimizing biological properties (Ukrainets et al., 2015).

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2S/c1-26-18-5-3-2-4-17(18)22-20(25)15-8-11-19(24)23(13-15)12-14-6-9-16(21)10-7-14/h2-11,13H,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYDGABYDSEDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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